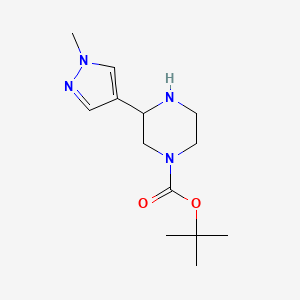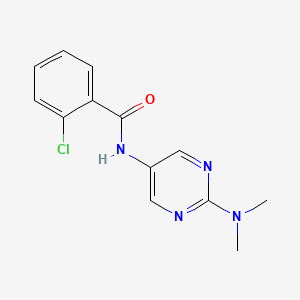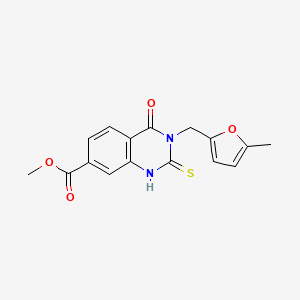![molecular formula C26H31N3O7S B2435127 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate CAS No. 1351648-06-0](/img/structure/B2435127.png)
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings. The sulfonyl group could be introduced via a sulfonation reaction, and the final compound could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole and piperidine rings would add a level of rigidity to the structure, while the sulfonyl group would likely be quite reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzimidazole ring could participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar and potentially more soluble in water .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate have shown significant antimicrobial and antifungal activities. Azole-containing piperazine derivatives, for instance, exhibited moderate to significant in vitro antibacterial and antifungal effects, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Similarly, derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime have been synthesized and showed preliminary antimycotic activity (Raga et al., 1992).
Cancer Treatment
Compounds similar to the oxalate have been investigated for their potential in cancer treatment. For example, a potent anaplastic lymphoma kinase (ALK) inhibitor was studied for its application in cancer treatment. This compound was subject to enzymatic hydrolysis, affecting its pharmacokinetics, but analogs with increased stability and decreased clearance rates were discovered (Teffera et al., 2013).
Anti-Leishmanial Activity
Compounds structurally similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate have been shown to possess anti-leishmanial properties. A series of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones were synthesized and demonstrated significant anti-leishmanial and anti-fungal activities (Hussain et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. For instance, derivatives such as 2-(1-((piperidine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol were found to effectively inhibit corrosion of N80 steel in hydrochloric acid, with inhibition efficiencies increasing with the concentration of inhibitors (Yadav et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of action
The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazoles are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, benzimidazoles can act as inhibitors, agonists, or antagonists, depending on their structure and the target they interact with .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Benzimidazoles are involved in a wide range of biochemical pathways due to their diverse target profile .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Generally, benzimidazoles are well absorbed and metabolized in the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Benzimidazoles can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The specific effects would depend on the compound’s structure and properties .
Propriétés
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.C2H2O4/c1-18(2)31(29,30)21-9-7-19(8-10-21)15-24(28)26-13-11-20(12-14-26)16-27-17-25-22-5-3-4-6-23(22)27;3-1(4)2(5)6/h3-10,17-18,20H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRVBTVAMGHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)



![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)
![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)
![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)
![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)




![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)